7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17F3N4O2S and its molecular weight is 446.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have been dedicated to the synthesis of novel compounds with variations in the [1,2,4]triazolo[4,3-a]pyrazin framework, exploring their potential as antimicrobial agents. For instance, the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed compounds with potent inhibitory activity against various Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This indicates the significance of structural modifications in enhancing antimicrobial efficacy (Reddy et al., 2013).
Antimicrobial Activities
Further research into the antimicrobial activities of new 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines has shown that some compounds exhibit good to moderate activities against test microorganisms (Bektaş et al., 2007). Another study focused on the synthesis and structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, which demonstrated potent activity against Aspergillus fumigates, surpassing the standard drug Amphotericin B (Mabkhot et al., 2016).
Novel Synthetic Pathways
The development of novel synthetic pathways for creating [1,2,4]triazolo[4,3-a]pyrazin derivatives and related compounds has been a key focus area. For example, an efficient one-pot synthesis method for 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines highlights the potential for rapid and economical production of these compounds for further biological evaluation (Sujatha et al., 2018).
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c1-2-30-17-8-6-16(7-9-17)27-10-11-28-18(19(27)29)25-26-20(28)31-13-14-4-3-5-15(12-14)21(22,23)24/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSHDZDGXKBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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